4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)16(21)19-17-18-15(10-24-17)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVLOIVALBOWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-(3-nitrophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Reduction of Nitrophenyl Group
The 3-nitrophenyl moiety undergoes catalytic hydrogenation to form an aminophenyl derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.
Reaction Data
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, ethanol, 25°C | 4-methyl-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamide | 85% |
Mechanistic Insight
The nitro group is reduced via sequential electron transfer to form nitroso and hydroxylamine intermediates before yielding the primary amine .
Hydrolysis of Benzamide Linkage
The amide bond in the benzamide group is susceptible to hydrolysis under acidic or basic conditions, generating 4-methylbenzoic acid and 4-(3-nitrophenyl)-1,3-thiazol-2-amine.
Reaction Data
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | 4-methylbenzoic acid + 4-(3-nitrophenyl)-1,3-thiazol-2-amine | 78% | |
| 2M NaOH, 70°C, 8h | Same as above | 82% |
Key Observation
Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon .
Electrophilic Aromatic Substitution
The methyl group on the benzamide ring directs electrophiles to the para position, enabling functionalization:
Nitration
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | 4-methyl-3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | 67% |
Sulfonation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| SO₃/H₂SO₄, 50°C, 4h | 4-methyl-3-sulfo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | 58% |
Regioselectivity
The methyl group activates the ring, favoring para-substitution despite steric constraints .
Thiazole Ring Functionalization
The thiazole heterocycle participates in electrophilic substitutions and coordination reactions:
Bromination at C5
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Br₂, CHCl₃, 25°C, 1h | 4-methyl-N-[5-bromo-4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | 73% |
Coordination with Metal Ions
The thiazole nitrogen binds transition metals, forming complexes with potential catalytic activity:
text[Cu(II)(4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide)Cl₂] Stability constant (log K): 4.2 ± 0.1 (UV-Vis titration)[5]
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing effect enables limited nucleophilic displacement under extreme conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (aq), CuCN, 200°C, 48h | 4-methyl-N-[4-(3-cyanophenyl)-1,3-thiazol-2-yl]benzamide | 41% |
Thiazole Sulfur Oxidation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C, 30min | 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide S-oxide | 89% |
Methyl Group Oxidation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 100°C, 6h | 4-carboxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | 63% |
Photochemical Reactions
UV irradiation induces nitro group rearrangement and radical formation:
textλmax = 310 nm (MeOH): Forms nitroxide radical intermediate (EPR-confirmed)[5]
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide. These compounds are evaluated for their effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial and Antifungal Screening
A study synthesized several thiazole derivatives and assessed their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The compounds were tested at a concentration of 1 µg/mL in dimethylformamide (DMF). Results indicated that certain derivatives exhibited promising antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to possess cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Breast Cancer Cells
In a recent study, novel thiazole derivatives were synthesized and evaluated for their anticancer activity against the MCF7 breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. The results demonstrated that specific compounds showed significant cytotoxicity, indicating their potential as anticancer agents .
Molecular Modeling Studies
Molecular modeling plays a crucial role in understanding the interactions between thiazole derivatives and biological targets. Studies employing molecular docking techniques have provided insights into the binding affinities of these compounds with specific receptors.
Insights from Molecular Docking
Molecular docking studies have been conducted to elucidate the binding modes of 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide with various enzymes and receptors. These studies help predict the pharmacological profiles of the compound and guide further modifications to enhance efficacy .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against E. coli, S. aureus, A. niger, and A. oryzae; potential for infection treatment. |
| Anticancer | Exhibits cytotoxicity towards MCF7 breast cancer cells; potential for cancer therapy development. |
| Molecular Modeling | Provides insights into binding interactions with biological targets; aids in drug design optimization. |
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents on the benzamide and thiazole moieties. These variations impact molecular weight, polarity, and bioactivity.
*Calculated based on molecular formula (C₁₇H₁₃N₃O₃S).
Physicochemical Properties
- Solubility : Methoxy () and sulfamoyl () groups enhance aqueous solubility compared to nitro or methyl substituents.
- Thermal Stability : Thiazole derivatives with aromatic substituents (e.g., ) exhibit higher melting points (>200°C) due to planar stacking interactions .
- Polarity : Nitro groups increase polarity (logP ~2.5–3.5), while methyl or phenyl groups reduce it (logP ~3.5–4.5) .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring via cyclization of α-haloketones and thioureas under acidic or basic conditions. Key considerations include:
- Reaction Conditions : Temperature control (60–80°C), solvent selection (e.g., DMF or acetonitrile), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the nitro moiety .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm intermediate structures .
Basic: How is the molecular structure of this compound validated in academic research?
Researchers employ a combination of spectroscopic and crystallographic techniques:
- Spectroscopy : ¹H and ¹³C NMR to confirm functional group integration and resonance patterns (e.g., benzamide carbonyl at ~168 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation. For example, related thiazole derivatives exhibit dihedral angles between aromatic rings (e.g., 19.4° in a methylphenyl-substituted analog), which influence molecular packing and reactivity .
Basic: What biological mechanisms are hypothesized for this compound?
The compound’s bioactivity is attributed to its thiazole and benzamide moieties:
- Enzyme Inhibition : The nitro group enhances electron-withdrawing effects, potentially interfering with ATP-binding pockets in kinases .
- Pathway Modulation : Analogous thiazole derivatives inhibit NF-κB signaling, a pathway linked to inflammation and cancer progression .
- Binding Studies : Molecular docking simulations suggest hydrophobic interactions between the 3-nitrophenyl group and target proteins .
Advanced: How can conflicting bioactivity data across studies be resolved?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and control compounds (e.g., fosfomycin as a positive control in enzymatic assays) .
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified substituents (e.g., replacing nitro with cyano groups) to isolate critical functional groups .
- Computational Validation : Molecular dynamics simulations to assess binding stability under physiological conditions .
Advanced: What experimental strategies optimize synthetic yield and scalability?
Key optimization parameters:
- Catalysts : Use Cu(I) catalysts for Ullman-type couplings to enhance thiazole ring formation efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .
- Stepwise Monitoring : Real-time IR spectroscopy to detect byproducts (e.g., unreacted acid chlorides) and adjust stoichiometry .
Advanced: How do computational methods enhance mechanistic understanding of this compound?
- Molecular Docking : Predict binding poses in enzymes like MurA (a bacterial target) using software such as AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with antibacterial IC₅₀ values .
- DFT Calculations : Analyze electron density distribution to identify reactive sites for electrophilic substitution .
Advanced: What crystallographic insights inform the design of derivatives with improved stability?
- Packing Analysis : Crystal structures reveal intermolecular interactions (e.g., π-π stacking between benzamide and thiazole rings) that enhance thermal stability .
- Solvent Co-Crystallization : Ethanol/water mixtures yield hydrates with reduced hygroscopicity, improving shelf life .
Advanced: How are degradation pathways studied to ensure compound stability in biological assays?
- Forced Degradation Studies : Expose the compound to acidic (HCl), oxidative (H₂O₂), and UV conditions, followed by HPLC-MS to identify degradation products (e.g., nitro-group reduction to amine) .
- pH-Dependent Stability : Use phosphate buffers (pH 4–9) to simulate physiological environments and optimize formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
